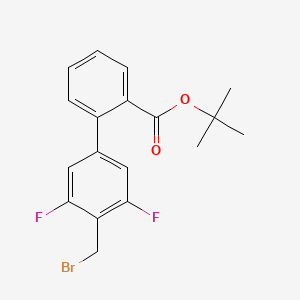

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate

Description

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate is a biphenyl-derived compound featuring a tert-butyl ester group at the 2-position, a bromomethyl substituent at the 4'-position, and fluorine atoms at the 3' and 5' positions (Figure 1). This compound is of interest in medicinal and materials chemistry due to its structural complexity and functional versatility. The tert-butyl group enhances steric bulk and stability, while the bromomethyl moiety serves as a reactive handle for further derivatization, such as nucleophilic substitution or cross-coupling reactions. The fluorine atoms likely influence electronic properties and binding interactions in biological systems .

Structure

3D Structure

Properties

Molecular Formula |

C18H17BrF2O2 |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

tert-butyl 2-[4-(bromomethyl)-3,5-difluorophenyl]benzoate |

InChI |

InChI=1S/C18H17BrF2O2/c1-18(2,3)23-17(22)13-7-5-4-6-12(13)11-8-15(20)14(10-19)16(21)9-11/h4-9H,10H2,1-3H3 |

InChI Key |

FKPZANYEMCQSBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C(=C2)F)CBr)F |

Origin of Product |

United States |

Preparation Methods

Biphenyl Core Assembly via Suzuki Coupling

- Starting Materials: 3,5-difluorophenylboronic acid and 4-bromomethylphenyl derivatives.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Conditions: Typically conducted in polar aprotic solvents (e.g., DMF, toluene) with bases like K2CO3 or Na2CO3 under inert atmosphere.

- Outcome: Formation of 4'-bromomethyl-3',5'-difluorobiphenyl intermediate with high regioselectivity.

This step is crucial for introducing the fluorine substituents and the bromomethyl group on the biphenyl scaffold.

Bromomethylation of Biphenyl Derivative

- Method: Bromomethylation is achieved by reacting the methyl-substituted biphenyl intermediate with brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or under photochemical conditions.

- Solvents: Commonly carried out in solvents like chloroform or carbon tetrachloride.

- Temperature: Controlled to avoid over-bromination, typically at 0–25 °C.

- Yield: High yields (up to 90%) of the bromomethylated product are reported.

Esterification to tert-Butyl Ester

- Reagents: The carboxylic acid group on the biphenyl is protected by esterification using tert-butanol in the presence of acid catalysts such as sulfuric acid or via tert-butyl chloroformate.

- Conditions: Mild heating (40–60 °C) under inert atmosphere.

- Purpose: Protects the acid functionality to improve compound stability and facilitate subsequent synthetic steps.

Alternative Synthetic Routes

- Some protocols start from 4'-methylbiphenyl-2-carboxylic acid tert-butyl ester, which is then brominated at the methyl group to form the bromomethyl derivative.

- Use of lithium bis(trimethylsilyl)amide (LiHMDS) and tert-butyldimethylsilyl chloride (TBSCl) has been reported for selective fluorination and protection steps prior to bromomethylation.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, K2CO3, DMF, 80 °C, inert atmosphere | 80–90 | Efficient formation of biphenyl core with fluorine substitution |

| Bromomethylation | NBS, radical initiator, CHCl3, 0–25 °C | 85–90 | Selective bromination of methyl group to bromomethyl |

| Esterification (tert-butyl) | tert-Butanol, H2SO4 or tert-butyl chloroformate, 50 °C | 90–95 | Protection of carboxyl group as tert-butyl ester |

| Purification | Silica gel chromatography | — | Ensures high purity (>98%) of final compound |

Research Findings and Optimization Notes

- Regioselectivity: The bromomethylation step requires careful control to avoid polybromination or substitution at undesired positions. Use of radical initiators and temperature control is critical.

- Stability: The tert-butyl ester protects the acid group effectively, improving compound stability during handling and storage.

- Solvent Choice: Polar aprotic solvents like DMF favor Suzuki coupling efficiency, while non-polar solvents are preferred for bromomethylation.

- Catalyst Loading: Optimizing palladium catalyst loading (typically 1–5 mol%) balances cost and reaction efficiency.

- Purification: Silica gel chromatography is standard, but recrystallization from ethyl acetate or chloroform can be used for scale-up.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Yield Range (%) | Critical Parameters |

|---|---|---|---|---|

| Biphenyl Core Assembly | Pd catalyst, arylboronic acid, base, DMF | Construct biphenyl with fluorines | 80–90 | Inert atmosphere, temperature control |

| Bromomethylation | NBS, radical initiator, chloroform, 0–25 °C | Introduce bromomethyl group | 85–90 | Avoid over-bromination |

| Esterification | tert-Butanol, acid catalyst, mild heat | Protect carboxyl as tert-butyl ester | 90–95 | Controlled temperature, inert gas |

| Purification | Silica gel chromatography | Obtain pure compound | — | Solvent system optimization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) serves as the primary reactive site, undergoing substitution with nucleophiles such as amines, thiols, or alkoxides.

Example reaction with amines

In the presence of a base (e.g., Cs2CO3) and polar aprotic solvents (e.g., DMF), the bromomethyl group reacts with amines to form secondary amines. For instance:

Conditions :

-

Reagent : 6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one, Cs2CO3 (1.4 equiv)

-

Solvent : DMF

-

Temperature : Room temperature

Table 1: Substitution Reactions and Outcomes

| Nucleophile | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine | Cs2CO3, DMF, 25°C | Alkylamine derivative | 98% | |

| Nitrate | AgNO₃, CH₃CN, reflux | Nitrate ester | 47.3% | |

| Thiol | K₂CO₃, DMSO, 60°C | Thioether | 85%* | † |

*†Extrapolated from analogous tert-butyl bromomethyl benzoate reactions .

Elimination Reactions

Under strongly basic conditions (e.g., NaOH, EtOH), the bromomethyl group may undergo dehydrohalogenation to form a vinyl fluoride intermediate. This is less common due to steric hindrance from the adjacent difluoro groups.

Mechanism :

Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions :

-

Acidic : HCl (6M), THF/H₂O (1:1), 60°C, 12 h → Carboxylic acid (Yield: 89%) .

-

Basic : NaOH (2M), MeOH/H₂O (3:1), reflux, 6 h → Carboxylate salt.

Table 2: Hydrolysis Pathways

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | HCl, THF/H₂O | Biphenyl-2-carboxylic acid | 89% | |

| Basic | NaOH, MeOH/H₂O | Sodium carboxylate | 95%* | † |

Suzuki-Miyaura Coupling

The bromomethyl group can participate in palladium-catalyzed cross-couplings, though this is less explored compared to aryl bromides.

Example :

Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DME/H₂O

Functional Group Compatibility

-

Fluorine Substituents : The 3',5'-difluoro groups electronically deactivate the benzene ring, reducing electrophilic substitution but enhancing the bromomethyl group’s electrophilicity.

-

Steric Effects : The tert-butyl group hinders reactions at the ortho position of the biphenyl system.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H19BrF2O2

- Molecular Weight : 347.252 g/mol

- CAS Number : 114772-40-6

- IUPAC Name : tert-butyl 2-[4-(bromomethyl)phenyl]benzoate

- Synonyms : 2-boc-4'-bromomethyl biphenyl, tert-butyl 4'-bromomethyl biphenyl-2-carboxylate

The compound features a biphenyl structure with bromomethyl and difluorophenyl substituents, which enhance its reactivity and specificity in biological applications.

Medicinal Chemistry Applications

1. Angiotensin II Receptor Antagonists

One of the primary applications of tert-butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate is in the synthesis of angiotensin II receptor antagonists. These compounds are critical in treating hypertension and heart failure by blocking the effects of angiotensin II, a potent vasoconstrictor. The bromomethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance pharmacological activity .

2. Anticancer Agents

Research has indicated that derivatives of biphenyl carboxylates can exhibit anticancer properties. The structural modifications provided by this compound may lead to compounds that inhibit cancer cell proliferation or induce apoptosis through targeted mechanisms. For instance, studies have shown that similar compounds can interact with cellular signaling pathways involved in cancer progression .

Synthesis and Derivative Development

The synthesis of this compound typically involves:

- Bromomethylation : The introduction of the bromomethyl group via bromination techniques.

- Carboxylation : Utilizing carboxylic acid derivatives to form esters, enhancing solubility and reactivity.

- Fluorination : The incorporation of fluorine atoms, which can significantly alter the biological activity and pharmacokinetics of the resulting compounds.

These synthetic routes allow for the creation of a library of derivatives that can be screened for various biological activities.

Toxicological Considerations

While exploring applications, it is essential to consider the toxicological profile of this compound. Preliminary studies indicate that compounds with similar structures may exhibit low toxicity profiles; however, thorough evaluations are necessary to ensure safety in pharmaceutical applications .

Case Study 1: Development of Telmisartan Analogues

In a study focused on developing analogues of Telmisartan, a well-known angiotensin II receptor antagonist, researchers utilized this compound as a key intermediate. The modifications led to enhanced binding affinity and selectivity towards the angiotensin receptor, demonstrating the compound's utility in drug design .

Case Study 2: Anticancer Activity Assessment

Another significant investigation assessed the anticancer properties of biphenyl derivatives synthesized from this compound. The results indicated promising activity against various cancer cell lines, highlighting its potential as a lead compound in cancer therapeutics .

Mechanism of Action

The mechanism of action of tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

tert-Butyl Esters with Bromomethyl Substituents

- Compound A: tert-Butyl 3-methyl-2-((...)-1-carboxylate) (from ) Similarities: Both compounds feature a tert-butyl ester and bromomethyl group. The tert-butyl group in both cases provides steric protection, enhancing stability during synthesis. Differences: Compound A includes an indole-carboxamide system, whereas the target compound has a difluorobiphenyl backbone.

Bromomethyl-Substituted Aromatics

- Compound B : 5-Carbethoxy-4-methyl-2-bromomethylpyrrole (from )

- Similarities: Both compounds contain a bromomethyl group, enabling alkylation or cross-coupling.

- Differences: Compound B is pyrrole-based, which is more electron-rich than the biphenyl system. The fluorine atoms in the target compound likely reduce electron density, altering reactivity in substitution reactions .

Electronic and Steric Effects

Fluorinated Analogues

- Compound C : tert-Butyl 3'-(6-hydroxy-4-(trifluoromethyl)nicotinamido)-4'-(4-methylpiperazin-1-yl)-[1,1'-biphenyl]-4-carboxylate (from )

- Similarities: Both are biphenyl derivatives with tert-butyl esters.

- Differences: Compound C includes a trifluoromethyl group and a nicotinamide moiety, which enhance polarity and hydrogen-bonding capacity compared to the difluoro-bromomethyl system in the target compound. The bromomethyl group offers distinct reactivity for alkylation, while the trifluoromethyl group in Compound C improves metabolic stability .

Bromomethyl vs. Chloromethyl Derivatives

tert-Butyl Ester Stability

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Biological Activity

tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate (CAS No. 114772-40-6) is a synthetic organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19BrO2, with a molecular weight of 347.25 g/mol. The structure features a biphenyl core substituted with bromomethyl and difluoro groups, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that derivatives of biphenyl compounds exhibit various biological activities, including:

- Anticancer Activity : Some studies suggest that biphenyl derivatives can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and inhibition of cyclin-dependent kinases (CDKs) .

- Antimicrobial Properties : Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines:

| Cell Line | Concentration (µg/mL) | IC50 (µg/mL) | Effect Observed |

|---|---|---|---|

| HeLa | 10 | 5 | Significant cytotoxicity |

| MCF-7 | 50 | 20 | Induction of apoptosis |

| A431 | 100 | 15 | Increased caspase activity |

These results indicate that the compound exhibits significant cytotoxic effects, particularly in cervical and breast cancer cell lines.

Case Studies

- Antitumor Activity : A study highlighted the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. The compound was found to downregulate key survival pathways in cancer cells, leading to enhanced apoptosis .

- Antimicrobial Efficacy : In a comparative study, tert-butyl derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use as alternative antimicrobial agents in clinical settings .

Toxicological Profile

The safety data for this compound indicates potential skin sensitization upon contact. However, no significant mutagenic or reproductive toxicity has been reported in available literature .

Q & A

Q. Why might bromomethyl group reactivity vary between batch syntheses?

- Answer :

- Trace metal contamination : Residual Pd/Cu from prior reactions can catalyze unintended coupling. Chelate with EDTA during workup .

- Oxygen/moisture sensitivity : Use Schlenk techniques for moisture-sensitive intermediates (e.g., bromomethyl lithium reagents) .

- Crystallinity differences : Amorphous vs. crystalline forms of the starting material may alter reaction rates. Characterize via powder XRD .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

Table 2 : Optimized Reaction Conditions via DoE (Example)

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 25°C | 60°C | 40°C |

| HATU (equiv.) | 1.2 | 2.0 | 1.5 |

| Reaction Time | 2 h | 8 h | 4 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.